4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
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Overview
Description
The compound “4-[[(3S)-1-azabicyclo[222]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one” is a complex organic molecule that features a unique combination of structural elements, including a benzimidazole ring, a quinoline derivative, and an azabicyclo octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the benzimidazole ring through a condensation reaction.
- Construction of the quinoline core via cyclization reactions.
- Introduction of the azabicyclo octane moiety through nucleophilic substitution or addition reactions.
- Final assembly of the molecule through coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cyclization steps.
- Employment of advanced purification techniques such as chromatography.
- Implementation of automated synthesis platforms for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole and quinoline rings can be oxidized under specific conditions.
Reduction: Reduction of the azabicyclo octane moiety can lead to different derivatives.
Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a ligand for various receptors or enzymes, influencing biological pathways.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, influencing signal transduction.
Enzymes: Inhibition or activation of enzymes, altering metabolic pathways.
Pathways: Modulation of cellular pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one: shares similarities with other quinoline and benzimidazole derivatives.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, used as antiparasitic agents.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer specific biological activities or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C23H30ClN5O |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H30ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-4,13-16,19-21,25H,5-12H2,(H,26,27)(H,28,30)/t14?,15?,16?,19-,20?,21?/m1/s1 |
InChI Key |
MSZBAAXCBYGIEC-BYVDKGGGSA-N |
Isomeric SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C3=NC4=CC=CC=C4N3)N[C@@H]5CN6CCC5CC6 |
Canonical SMILES |
C1CC2C(CC1Cl)C(C(C(=O)N2)C3=NC4=CC=CC=C4N3)NC5CN6CCC5CC6 |
Origin of Product |
United States |
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